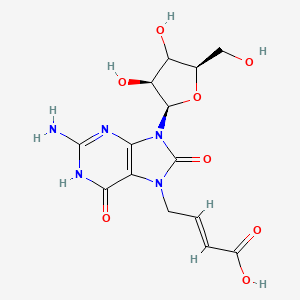
TLR7 agonist 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7 agonist 11 is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in immunotherapy and vaccine adjuvant development. These compounds can enhance both humoral and T-cell mediated immunity by activating antigen-presenting cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include maintaining an internal temperature of 32°C during the addition of reagents, followed by stirring the reaction mixture for an hour at 50°C. The mixture is then cooled to room temperature and poured into ice/water .
Industrial Production Methods
Industrial production methods for TLR7 agonist 11 are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
TLR7 agonist 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
TLR7 agonist 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of Toll-like receptors and their downstream signaling pathways.
Biology: Employed in research to understand the role of TLR7 in immune responses and its potential as a therapeutic target.
Industry: Utilized in the development of new immunotherapeutic agents and vaccine adjuvants.
Mécanisme D'action
TLR7 agonist 11 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the maturation of dendritic cells and the activation of T-cells, thereby promoting both innate and adaptive immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Uniqueness
TLR7 agonist 11 is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H17N5O8 |
|---|---|
Poids moléculaire |
383.31 g/mol |
Nom IUPAC |
(E)-4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C14H17N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h1-2,5,8-9,12,20,23-24H,3-4H2,(H,21,22)(H3,15,16,17,25)/b2-1+/t5-,8?,9+,12-/m1/s1 |
Clé InChI |
DBUALASPQQKXPE-USCPVTKBSA-N |
SMILES isomérique |
C(/C=C/C(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C(C=CC(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















